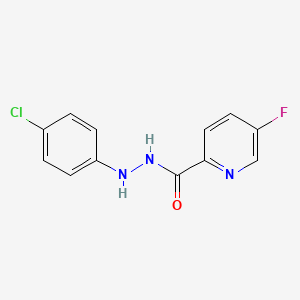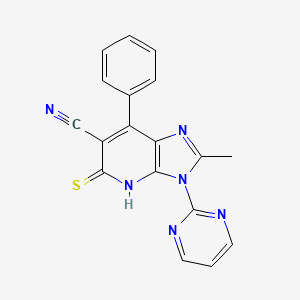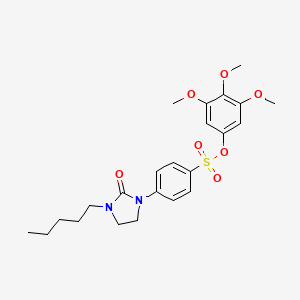
Ac-Leu-Leu-Norleucinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Leu-Leu-Norleucinol involves the sequential coupling of N-acetylleucine, leucine, and norleucine. The process typically employs solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The final product is typically obtained as a white powder with high purity .
Chemical Reactions Analysis
Types of Reactions
Ac-Leu-Leu-Norleucinol undergoes various chemical reactions, including:
Oxidation: The aldehyde group in norleucinal can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can also be reduced to a primary alcohol.
Substitution: The peptide bonds can undergo hydrolysis under acidic or basic conditions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) for hydrolysis
Major Products
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding primary alcohol.
Substitution: Hydrolysis products include individual amino acids or smaller peptide fragments
Scientific Research Applications
Ac-Leu-Leu-Norleucinol is widely used in scientific research due to its ability to inhibit calpain, a calcium-dependent cysteine protease. Its applications include:
Chemistry: Studying protease activity and enzyme kinetics.
Biology: Investigating cellular processes involving proteolysis, such as apoptosis and signal transduction.
Medicine: Researching potential therapeutic interventions for diseases involving protease dysregulation, such as neurodegenerative disorders and cancer.
Industry: Developing protease inhibitors for pharmaceutical applications .
Mechanism of Action
Ac-Leu-Leu-Norleucinol exerts its effects by inhibiting calpain activity. Calpain is a protease that requires calcium ions for activation and is involved in various cellular processes. This compound binds to the active site of calpain, preventing it from cleaving its substrate proteins. This inhibition can modulate cellular processes such as apoptosis, cytoskeletal remodeling, and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
N-Acetyl-Leu-Leu-Norleucinal: Another calpain inhibitor with similar structure and function.
Calpain Inhibitor I: A potent inhibitor of calpain I and II, often used in research studies.
MG-101: A proteasome inhibitor with calpain inhibitory activity
Uniqueness
Ac-Leu-Leu-Norleucinol is unique due to its specific inhibition of calpain, making it a valuable tool for studying calpain-related processes. Its ability to reduce levels of glutamic-oxalacetic transaminase (ALT) and glutamic-pyruvic transaminase (AST) in models of acetaminophen-induced liver damage highlights its potential therapeutic applications .
Properties
Molecular Formula |
C20H37N3O5 |
|---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C20H37N3O5/c1-7-8-9-15(20(27)28)22-19(26)17(11-13(4)5)23-18(25)16(10-12(2)3)21-14(6)24/h12-13,15-17H,7-11H2,1-6H3,(H,21,24)(H,22,26)(H,23,25)(H,27,28)/t15-,16-,17-/m0/s1 |
InChI Key |
ALMQDMPRSWZSDO-ULQDDVLXSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCCCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)










![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
